molecular formula C24H26N4O2 B2754108 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide CAS No. 1251549-20-8

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2754108
CAS No.: 1251549-20-8
M. Wt: 402.498
InChI Key: OOFWMQGFDNCJHG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize this compound, one typically starts with the isoquinoline and pyrimidine derivatives. Key steps involve:

  • N-alkylation: : This introduces the dihydroisoquinoline moiety.

  • Etherification: : This step involves the coupling of the pyrimidine ring with an acetamide derivative.

  • Amidation: : The final step links the dimethylphenyl group.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow techniques to optimize yield and purity. Specific reaction conditions such as temperature, solvent choice, and catalysts are finely tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, affecting the isoquinoline ring.

  • Reduction: : Reduction reactions can target the pyrimidine ring.

  • Substitution: : The aromatic rings in the structure allow for various substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, hydrogen gas over palladium catalyst.

  • Substitution: : Electrophiles such as halogens, nitro compounds under acid or base catalysis.

Major Products:

  • Oxidation typically leads to the formation of quinoline derivatives.

  • Reduction yields tetrahydropyrimidine derivatives.

  • Substitution reactions lead to a variety of aromatic derivatives depending on the substituent.

Scientific Research Applications

Chemistry: The compound is utilized as a building block in synthetic organic chemistry for developing novel molecules with potential therapeutic properties.

Biology and Medicine: Researchers explore its potential as a bioactive molecule, possibly influencing neurological pathways due to its isoquinoline structure.

Industry: In industrial chemistry, it serves as an intermediate for the production of complex organic compounds used in various sectors, including pharmaceuticals.

Comparison with Similar Compounds

  • 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide

  • 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-diethylphenyl)acetamide

Uniqueness:

  • The specific arrangement of functional groups in the compound provides a unique set of properties, such as binding affinity to certain receptors or reactivity in particular chemical environments.

  • Compared to its analogs, this compound may exhibit enhanced stability or efficacy in its intended applications.

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Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16-10-17(2)12-21(11-16)26-22(29)15-30-23-13-18(3)25-24(27-23)28-9-8-19-6-4-5-7-20(19)14-28/h4-7,10-13H,8-9,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFWMQGFDNCJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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